
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 6-fluorosulfonylnaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 2305255-15-4 . It has a molecular weight of 268.27 and its IUPAC name is methyl 6- (fluorosulfonyl)-2-naphthoate . The compound is stored at a temperature of 4°C and it is in powder form .
Physical And Chemical Properties Analysis
“Methyl 6-fluorosulfonylnaphthalene-2-carboxylate” is a powder with a molecular weight of 268.27 . It is stored at a temperature of 4°C .科学的研究の応用
Catalytic Performance in Organic Synthesis
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate has been studied in relation to catalytic processes. For instance, it is used in acylation reactions for synthesizing organic materials such as polyethylene 2,6-naphthalene dicarboxylate (PEN), which is significant in the field of organic chemical synthesis. The catalytic process involving this compound is noted for its green and environmentally friendly attributes, with a simple post-treatment procedure. Modification of the catalysts, like citric acid-modified Hβ molecular sieve, enhances the catalytic activity, increasing the yield and conversion rate of the desired products (Sun et al., 2022).
Application in Molecular Imaging
This compound is used in the synthesis of specific molecular imaging agents. For example, it is a precursor in the synthesis of ApoSense compounds, which are involved in the targeting, binding, and accumulation within cells undergoing apoptotic cell death. This application is particularly relevant in molecular imaging and monitoring antiapoptotic drug treatments, offering significant insights into cellular mechanisms (Basuli et al., 2012).
Photoredox Catalysis
In photoredox catalysis, this compound has been utilized as a carbomethoxydifluoromethylating reagent under visible light conditions. Its reaction with unactivated alkenes, styrenes, or heteroarenes results in the formation of various carbomethoxydifluoromethylated products, illustrating its potential in synthetic organic chemistry (Yu et al., 2016).
Biodegradation Studies
Studies have focused on the biodegradation pathways of compounds like Methyl 6-fluorosulfonylnaphthalene-2-carboxylate. These investigations are crucial for understanding the environmental impact and breakdown of such compounds. For example, research on the anaerobic pathway of polycyclic aromatic hydrocarbon degradation, using naphthalene as a model compound, has provided insights into the biodegradation mechanisms of related compounds (Zhang et al., 2004).
Fluorescent Probes in Cell Imaging
The compound's derivatives are used in the development of fluorescent probes for imaging biological membranes and cells. For instance, probes derived from this compound have been used for observing lipid rafts in live cells and tissues using two-photon microscopy, offering valuable tools for biological research and medical diagnostics (Kim et al., 2008).
Membrane Science and Polymer Chemistry
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate related compounds are used in the field of membrane science and polymer chemistry. For example, the synthesis of sulfonated polybenzothiazoles containing naphthalene for use as proton exchange membranes demonstrates the application of these compounds in developing new materials with enhanced properties like solubility, stability, and conductivity (Wang et al., 2015).
Safety and Hazards
特性
IUPAC Name |
methyl 6-fluorosulfonylnaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO4S/c1-17-12(14)10-3-2-9-7-11(18(13,15)16)5-4-8(9)6-10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARVBSZTVNMAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluorosulfonylnaphthalene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

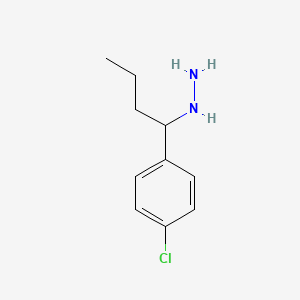
![5-[1-(3,4-difluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3008279.png)
![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-3-(2-oxo-benzooxazol-3-yl)-propionamide](/img/structure/B3008280.png)
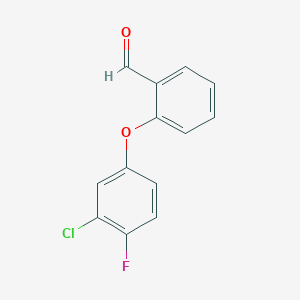
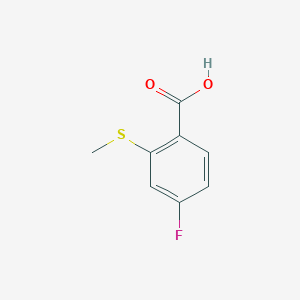
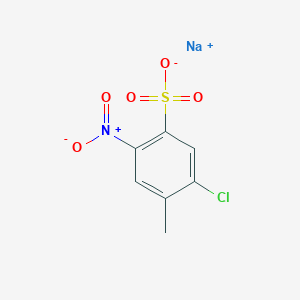
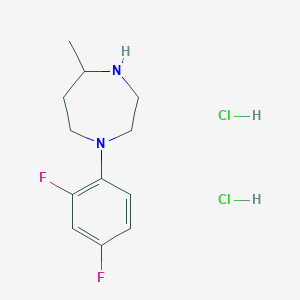
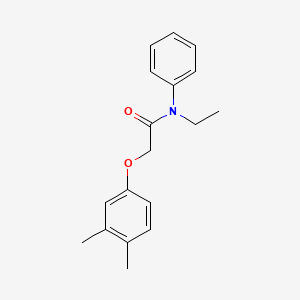
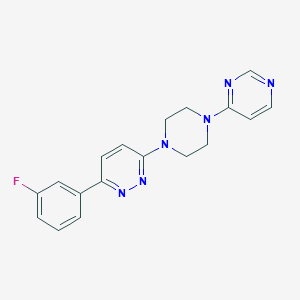
![4-methyl-N,N-dipropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B3008295.png)

![3-[(2-Oxo-2-pyrrolidin-1-ylethyl)thio]-6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3008297.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3008298.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3008299.png)